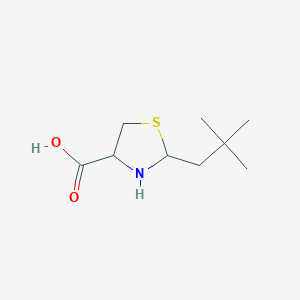

2-(2,2-Dimethylpropyl)-1,3-thiazolidine-4-carboxylic acid

描述

属性

IUPAC Name |

2-(2,2-dimethylpropyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-9(2,3)4-7-10-6(5-13-7)8(11)12/h6-7,10H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGSEGFGHVFBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylpropyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropylamine with thioglycolic acid, followed by cyclization to form the thiazolidine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to optimize the synthesis and minimize by-products.

化学反应分析

Types of Reactions: 2-(2,2-Dimethylpropyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazolidine derivatives.

Substitution: Various substituted thiazolidine derivatives.

科学研究应用

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of L-cysteine with carbonyl compounds. The resulting thiazolidine derivatives can undergo stereoselective conversions to yield chiral bicyclic systems. A notable synthesis method involves reacting L-cysteine with benzaldehydes to produce thiazolidine-4-carboxylic acids, which can then be modified to obtain derivatives with enhanced biological activity .

Anticancer Properties

The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, derivatives of 2-(2,2-Dimethylpropyl)-1,3-thiazolidine-4-carboxylic acid have shown effectiveness against melanoma and prostate cancer cells. In vitro studies indicated that certain derivatives exhibited selective growth inhibition, with some compounds achieving GI50 values as low as 0.12 μM against leukemia cells .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound ID | Cancer Type | GI50 (μM) | Selectivity |

|---|---|---|---|

| 1a | Leukemia | 0.12 | High |

| 1b | Prostate Cancer | 10.9 | Moderate |

| 3id | Melanoma | - | High |

| 4g | CNS Cancer | - | High |

Other Therapeutic Applications

In addition to its anticancer properties, thiazolidine derivatives have been explored for their potential in other therapeutic areas:

- Antioxidant Activity : Some studies suggest that these compounds may help reduce oxidative stress in cells, enhancing cell survival under stressful conditions .

- Metabolic Disorders : There is ongoing research into the use of thiazolidines in metabolic disorders due to their ability to influence signaling pathways related to cell proliferation and survival .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of thiazolidine derivatives in clinical settings:

- A study published in the Journal of Research in Pharmacy highlighted the synthesis of novel thiazolidinone derivatives and their anticancer activity against various cell lines. Compounds showed promising results against leukemia and CNS cancers with high inhibition percentages .

- Another investigation focused on the structure-activity relationship (SAR) of thiazolidine derivatives, revealing that modifications to the side chains significantly affect their biological activity .

作用机制

The mechanism of action of 2-(2,2-Dimethylpropyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s structure allows it to interact with cellular signaling pathways, potentially exerting anti-inflammatory or anticancer effects.

相似化合物的比较

Key Observations :

Stereochemical Considerations

Thiazolidine derivatives often exhibit stereochemical diversity, which influences activity:

- : A related compound, 2-(1-carboxy-2-hydroxy-2-methyl-propyl)-5,5-dimethyl-thiazolidine-4-carboxylic acid, has defined stereochemistry [(2R,4S)], contributing to its interaction with biological targets.

- : 2-(D-Xylo-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid shows stereospecific binding in enzymatic assays.

Physicochemical Properties

生物活性

Overview

2-(2,2-Dimethylpropyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a five-membered ring containing both sulfur and nitrogen, along with a carboxylic acid functional group. Research has indicated that it may possess antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications.

- Chemical Formula : C₆H₁₁NO₂S

- Molecular Weight : 161.22 g/mol

- CAS Number : 1214665-13-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various pathogens, including bacteria and viruses. For instance, preliminary studies suggest that thiazolidine carboxylic acids could serve as potential antiviral agents against avian influenza viruses (AIV) and infectious bronchitis virus (IBV) infections .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Its mechanism of action may involve the inhibition of specific enzymes related to inflammatory pathways. By modulating these pathways, the compound could reduce inflammation in various biological contexts.

The biological activity of this compound is thought to involve interactions with molecular targets such as enzymes and receptors. Its thiazolidine structure allows it to inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects. Additionally, the compound may influence cellular signaling pathways associated with inflammation and cancer progression .

Anticancer Potential

In vitro studies have demonstrated that derivatives of thiazolidine-4-carboxylic acids exhibit antiproliferative activity against cancer cell lines. For example, compounds related to this class have shown effectiveness against melanoma and prostate cancer cells, with some derivatives achieving significant growth inhibition at low concentrations (GI50 values ranging from 0.12 μM to 10.9 μM) in the NCI-60 human tumor cell line anticancer drug screen .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazolidine derivatives indicates that modifications in the side chain and ring structure can significantly influence their biological activities. For instance, variations in substituents on the thiazolidine ring have been linked to enhanced selectivity and potency against specific cancer cell lines .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition |

| Thiazolidine-4-carboxylic acid | Limited activity | Less potent than dimethyl derivative |

| 2-(2,2-Dimethylpropyl)-1,3-thiazolidine | Similar structure but lacks carboxylic group | Different reactivity |

常见问题

Q. What are the standard synthetic routes for preparing 2-(2,2-Dimethylpropyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling a Boc-protected carboxylic acid derivative with an appropriate amine using coupling agents like EDCI and HOBT in dichloromethane. Reaction optimization includes adjusting reaction time (6–15 hours), temperature (room temperature to reflux), and stoichiometry of reagents. For example, the use of triethylamine as a base and TFA for Boc deprotection ensures efficient intermediate formation. Purification via silica gel column chromatography with hexane/ethyl acetate gradients improves yield (65–76% reported in similar derivatives) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires 1H NMR to verify substituent positions (e.g., dimethylpropyl group integration) and mass spectrometry (MS) for molecular ion validation. Purity is assessed via HPLC with UV detection or TLC using iodine staining. For example, derivatives like (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid octadecylamide showed distinct 1H NMR peaks at δ 1.25–1.30 ppm for methyl groups and MS molecular ions matching theoretical masses .

Advanced Research Questions

Q. How do structural modifications at the 2-aryl or 4-carboxylic acid positions influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve systematic substitution of the 2-aryl group (e.g., electron-withdrawing vs. donating substituents) and derivatization of the 4-carboxylic acid (e.g., amidation, esterification). For instance, introducing a 3,4,5-trimethoxyphenyl group at the 2-position enhanced lipophilicity and cellular permeability in analogs, while converting the carboxylic acid to an amide improved metabolic stability. Pharmacological assays (e.g., enzyme inhibition, cytotoxicity) are then used to correlate structural changes with activity .

Q. What strategies resolve discrepancies in pharmacological data across studies involving thiazolidine derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

- Cross-validate methods : Reproduce key steps (e.g., synthesis, purification) from literature and compare results.

- Standardize assays : Use validated protocols (e.g., NIH/NCATS guidelines) for IC50 determination.

- Control for impurities : Characterize intermediates via LC-MS to rule out byproducts affecting bioactivity. A retracted study on a related thiazolidine derivative highlighted the need for rigorous validation of synthetic and analytical protocols .

Q. How can computational modeling predict the compound’s physicochemical properties (e.g., LogP, solubility) for drug-likeness assessment?

- Methodological Answer : Tools like Schrödinger’s QikProp or SwissADME calculate LogP, polar surface area, and solubility. For example, introducing a dimethylpropyl group increases LogP (hydrophobicity), which can be balanced by adding polar substituents (e.g., hydroxyl groups). Molecular dynamics simulations further assess membrane permeability. Experimental validation via shake-flask LogP measurements or kinetic solubility assays in PBS (pH 7.4) is critical for confirming predictions .

Q. What catalytic systems or solvent alternatives improve the efficiency of synthesizing this compound?

- Methodological Answer : Transition-metal catalysts (e.g., palladium for cross-couplings) and green solvents (e.g., cyclopentyl methyl ether) can enhance reaction efficiency. For example, replacing DMF with toluene in cyclization steps reduced side reactions in analogous oxazolo-pyridine syntheses. Microwave-assisted synthesis may also reduce reaction times from hours to minutes .

Methodological Notes

- Data Contradiction Analysis : Always include negative controls and replicate experiments to distinguish biological activity from assay artifacts.

- Experimental Design : Use Design of Experiments (DoE) to optimize multi-variable synthesis parameters (e.g., temperature, solvent ratio).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。